molecular formula C22H38OS B1655896 1-Thiophen-2-yloctadecan-1-one CAS No. 4444-90-0

1-Thiophen-2-yloctadecan-1-one

Cat. No.: B1655896
CAS No.: 4444-90-0
M. Wt: 350.6 g/mol
InChI Key: OUMNVFUQHYWVSC-UHFFFAOYSA-N
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Description

1-Thiophen-2-yloctadecan-1-one is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiophen-2-yloctadecan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with octadecylamine under specific reaction conditions, such as high temperature and pressure, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

1-Thiophen-2-yloctadecan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from these reactions include thiophene-2-carboxylic acid derivatives.

Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process typically results in the formation of corresponding alcohols or thiols.

Substitution Reactions: Substitution reactions involving this compound can be carried out using various reagents, such as halogens (e.g., chlorine, bromine) or alkyl halides. These reactions lead to the formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-Thiophen-2-yloctadecan-1-one has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for developing new therapeutic agents.

Medicine: In the field of medicine, this compound has been investigated for its potential use in drug development. Its ability to interact with biological targets and pathways suggests its potential as a lead compound for new pharmaceuticals.

Industry: In industry, this compound is used in the production of various materials, such as polymers and coatings. Its unique chemical properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which 1-Thiophen-2-yloctadecan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's sulfur atom plays a crucial role in its biological activity, as it can form bonds with various biomolecules, leading to the modulation of biological processes.

Molecular Targets and Pathways: this compound interacts with enzymes, receptors, and other biomolecules, influencing cellular signaling pathways and metabolic processes. These interactions contribute to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • Octadecylamine

  • Other thiophene derivatives

Properties

IUPAC Name

1-thiophen-2-yloctadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-24-22/h17,19-20H,2-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMNVFUQHYWVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325112
Record name 1-thiophen-2-yloctadecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-90-0
Record name NSC408674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-thiophen-2-yloctadecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTADECANOYLTHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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